1-Methyl-3-propoxy-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-3-propoxy-1H-pyrazol-4-amine is an organic compound with the molecular formula C7H14ClN3O. It is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position, a propoxy group at the 3-position, and an amino group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propoxy-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazol-4-amine with propyl bromide under basic conditions to introduce the propoxy group at the 3-position. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propoxy-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides, solvents like DMSO or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups at the 4-position.
Scientific Research Applications
1-Methyl-3-propoxy-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-3-propoxy-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit key enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A closely related compound with similar structural features but lacking the propoxy group at the 3-position.
3-Methoxy-1-methyl-1H-pyrazol-4-amine: Another similar compound with a methoxy group instead of a propoxy group at the 3-position.
Uniqueness: 1-Methyl-3-propoxy-1H-pyrazol-4-amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-3-propoxypyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-4-11-7-6(8)5-10(2)9-7/h5H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKJMJRHMTYPLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN(C=C1N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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